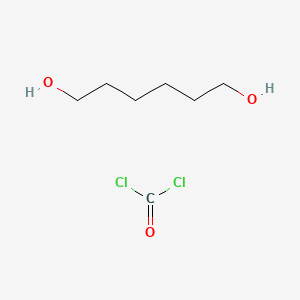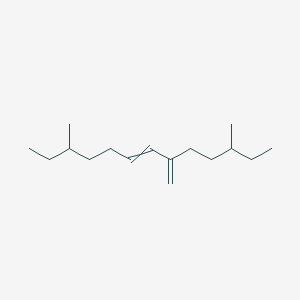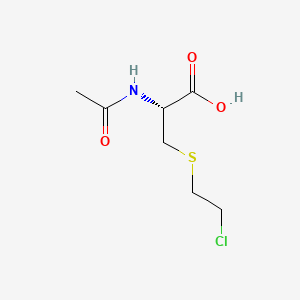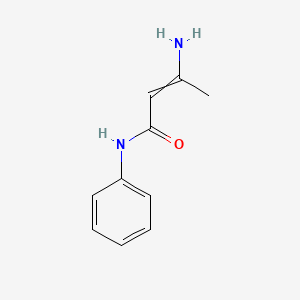
2-Butenamide, 3-amino-N-phenyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-amino-N-phenylbut-2-enamide is an organic compound characterized by the presence of an amino group, a phenyl group, and an enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-N-phenylbut-2-enamide typically involves the reaction of an appropriate amine with a suitable acylating agent under controlled conditions. One common method is the reaction of aniline with crotonic acid derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-3-amino-N-phenylbut-2-enamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-amino-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group or the phenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylbut-2-enamide oxides, while reduction may produce N-phenylbut-2-enamine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-amino-N-phenylbut-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, (Z)-3-amino-N-phenylbut-2-enamide is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (Z)-3-amino-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-amino-N-phenylbut-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
N-phenylbut-2-enamide: A similar compound lacking the amino group, which may exhibit different chemical and biological properties.
Uniqueness
(Z)-3-amino-N-phenylbut-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in distinct biological activities and chemical properties compared to its E-isomer or other related compounds.
Propiedades
Número CAS |
59846-47-8 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-amino-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H12N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,12,13) |
Clave InChI |
YWTRXACYCWOQMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
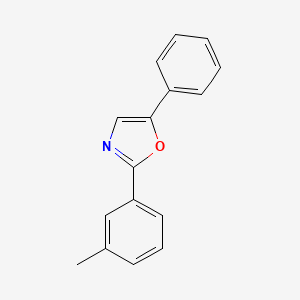
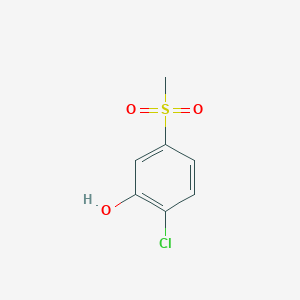
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
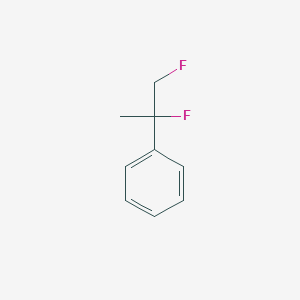
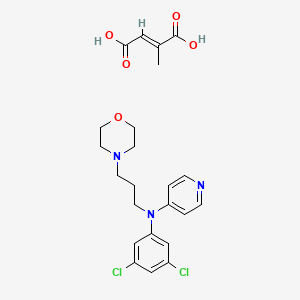
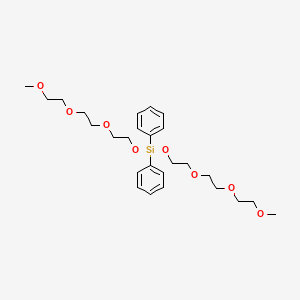
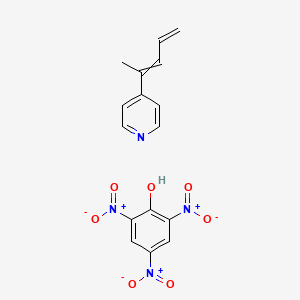
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
